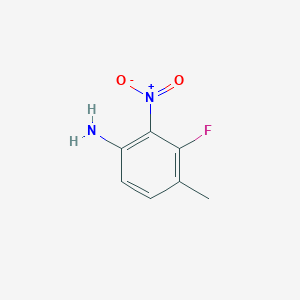
3-Fluoro-4-methyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methyl-2-nitroaniline is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Fluoro-4-methylaniline: This method involves the nitration of 3-fluoro-4-methylaniline using nitric acid and sulfuric acid under controlled temperature conditions.
Fluorination of 4-Methyl-2-nitroaniline: This approach involves the fluorination of 4-methyl-2-nitroaniline using reagents like Selectfluor or xenon difluoride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration and fluorination processes, ensuring high purity and yield. These methods are optimized for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Substitution reactions can occur at the fluorine or methyl positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and hydrazines.
Substitution Products: Different halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methyl-2-nitroaniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is employed in the production of rubber additives, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Fluoro-4-methyl-2-nitroaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
3-Fluoro-2-methyl-4-nitroaniline: Similar structure but different positions of the substituents.
4-Fluoro-2-nitroaniline: Lacks the methyl group present in 3-Fluoro-4-methyl-2-nitroaniline.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C7H7FN2O2 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
3-fluoro-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 |
Clave InChI |
TTXALWZWXBIFGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


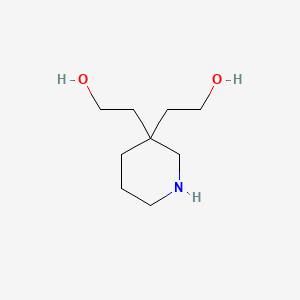
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

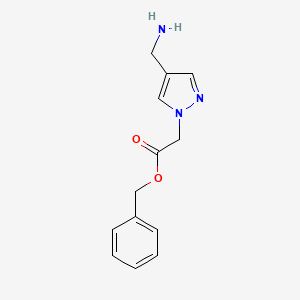
![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
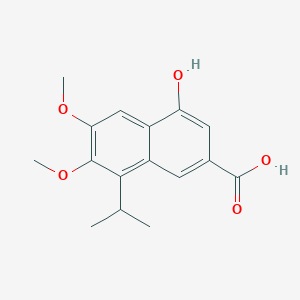
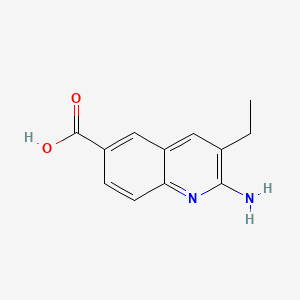

![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
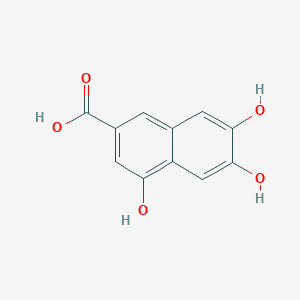
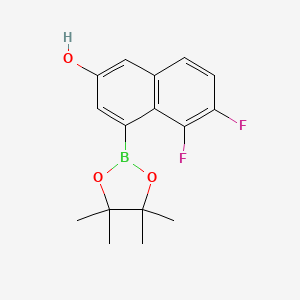
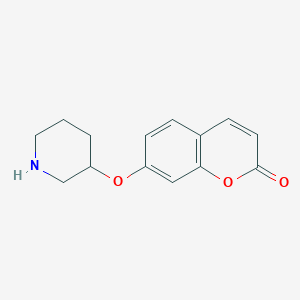
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
